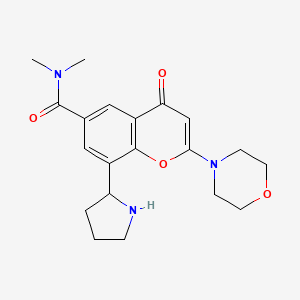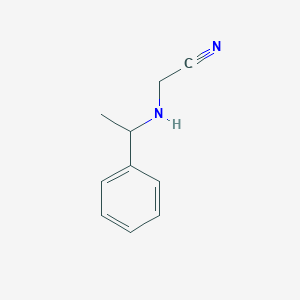![molecular formula C6H8N4O2 B8483497 methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate](/img/structure/B8483497.png)
methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
The synthesis of methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine, followed by dehydrogenation in the presence of palladium over activated charcoal or copper chromite . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
Methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like manganese dioxide or oxygen under controlled conditions.
Reduction: Hydrogenation reactions can be performed using palladium or other catalysts to reduce the compound.
Substitution: Nitration reactions can be carried out using a mixture of sulfuric and nitric acids to introduce nitro groups.
Applications De Recherche Scientifique
Methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The exact mechanism of action of methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways, including receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis . This interaction inhibits necroptosis, a form of programmed cell death, thereby exhibiting anti-inflammatory and anti-necroptotic activities .
Comparaison Avec Des Composés Similaires
Methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate: This compound shares a similar pyrrolo structure but differs in its functional groups and biological activities.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are potent necroptosis inhibitors and have similar biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C6H8N4O2 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-12-6(11)4-2-3-5-7-8-9-10(4)5/h4H,2-3H2,1H3 |
Clé InChI |
LZEAULAJJYWKPL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC2=NN=NN12 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Hydroxyethyl)-1-homopiperazinyl]benzoxazole](/img/structure/B8483421.png)

![4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylmethanol](/img/structure/B8483434.png)






![(4S)-4-[(Hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B8483478.png)



